molecular formula C20H24N2O4S B4725457 N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide

N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide

Cat. No.: B4725457
M. Wt: 388.5 g/mol
InChI Key: WVUSSMBMQWENTF-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a carbamoyl ethyl sulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and sulfanyl linkages. One common synthetic route involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage, followed by further functionalization to introduce the sulfanyl and propanamide groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups can yield quinones, while reduction of the carbamoyl group can produce primary amines.

Scientific Research Applications

N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxyphenyl groups can interact with hydrophobic pockets in proteins, while the carbamoyl and sulfanyl groups can form hydrogen bonds and other interactions that modulate the activity of the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxyphenyl)-3-({2-[(2-methoxyphenyl)carbamoyl]ethyl}sulfanyl)propanamide is unique due to its combination of methoxyphenyl, carbamoyl, and sulfanyl groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

3-[3-(2-methoxyanilino)-3-oxopropyl]sulfanyl-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-25-17-9-5-3-7-15(17)21-19(23)11-13-27-14-12-20(24)22-16-8-4-6-10-18(16)26-2/h3-10H,11-14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUSSMBMQWENTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCSCCC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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